molecular formula C19H30N2O3S B6106738 N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide

カタログ番号 B6106738
分子量: 366.5 g/mol
InChIキー: OIVSWWZEHYLAHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2 and Jak1. It is currently being studied for its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.

作用機序

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide inhibits Tyk2 and Jak1, which are members of the Janus kinase (Jak) family of enzymes. Tyk2 and Jak1 are involved in the signaling pathways of several cytokines, including IL-12, IL-23, and interferons. By inhibiting Tyk2 and Jak1, this compound prevents the activation of downstream signaling pathways, leading to the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines, such as IL-12, IL-23, and interferons, in both in vitro and in vivo models. These cytokines are involved in the pathogenesis of autoimmune diseases, and their suppression by this compound may lead to a reduction in disease severity. This compound has also been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a critical role in the development of autoimmune diseases.

実験室実験の利点と制限

One of the advantages of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its selectivity for Tyk2 and Jak1, which reduces the risk of off-target effects. However, the selectivity of this compound may also limit its therapeutic potential, as other members of the Jak family, such as Jak2 and Jak3, are also involved in the signaling pathways of cytokines. Another limitation of this compound is its solubility, which may affect its bioavailability and pharmacokinetics.

将来の方向性

Future research on N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its efficacy and safety in clinical trials for the treatment of autoimmune diseases. The potential of this compound as a combination therapy with other immunomodulatory agents should also be investigated. In addition, the development of more potent and selective inhibitors of Tyk2 and Jak1 may lead to the discovery of more effective treatments for autoimmune diseases.

合成法

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of the piperidine intermediate, the introduction of the tert-butylphenyl group, and the formation of the carboxamide. The final compound is obtained through a reaction with methylsulfonyl chloride. The synthesis of this compound has been described in detail in a patent application filed by Bristol-Myers Squibb.

科学的研究の応用

N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. In a study published in the Journal of Immunology, this compound was found to inhibit the production of cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of psoriasis. Another study published in the Journal of Autoimmunity showed that this compound reduced the severity of lupus in a mouse model by suppressing the production of autoantibodies.

特性

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S/c1-14(15-6-8-17(9-7-15)19(2,3)4)20-18(22)16-10-12-21(13-11-16)25(5,23)24/h6-9,14,16H,10-13H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVSWWZEHYLAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。